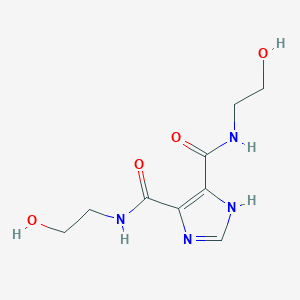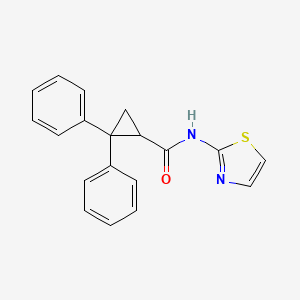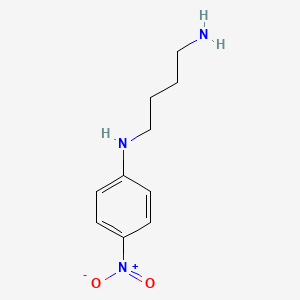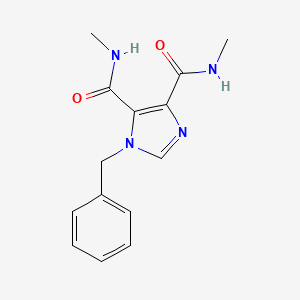
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide
説明
N,N'-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide, commonly known as BICA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA is a derivative of imidazole and has been shown to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of BICA is not fully understood. However, it is believed that BICA acts as a chelating agent, binding to metal ions and preventing them from participating in harmful reactions. BICA has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BICA has been shown to have a wide range of biochemical and physiological effects. It has been shown to exhibit antioxidant properties, which may help to protect cells from oxidative damage. BICA has also been shown to have a high affinity for metal ions, which makes it an ideal candidate for metal ion detection and separation.
実験室実験の利点と制限
BICA has several advantages for use in lab experiments. It is a highly selective chelating agent that can be used to selectively bind to specific metal ions. BICA is also relatively easy to synthesize, making it readily available for use in experiments.
However, there are also limitations to the use of BICA in lab experiments. BICA has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, BICA has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several potential future directions for research on BICA. One area of interest is the development of BICA-based therapies for neurodegenerative diseases. BICA has been shown to exhibit antioxidant properties and may be able to protect cells from oxidative damage, which is a hallmark of many neurodegenerative diseases.
Another area of interest is the development of BICA-based sensors for metal ion detection. BICA has a high affinity for divalent metal ions, which makes it an ideal candidate for use in metal ion detection and separation.
Conclusion:
In conclusion, BICA is a chemical compound that has been extensively studied for its potential applications in scientific research. BICA has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant properties and a high affinity for divalent metal ions. While there are limitations to the use of BICA in lab experiments, there are also many potential future directions for research on this compound.
科学的研究の応用
BICA has been studied extensively for its potential applications in scientific research. One of the primary uses of BICA is as a chelating agent for metal ions. BICA has been shown to have a high affinity for divalent metal ions such as copper, zinc, and nickel. This makes it an ideal candidate for use in metal ion detection and separation.
BICA has also been studied for its potential as a therapeutic agent. It has been shown to exhibit antioxidant properties and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-N,5-N-bis(2-hydroxyethyl)-1H-imidazole-4,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c14-3-1-10-8(16)6-7(13-5-12-6)9(17)11-2-4-15/h5,14-15H,1-4H2,(H,10,16)(H,11,17)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSGMNBMUPTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)NCCO)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{4-[ethyl(phenoxyacetyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3822813.png)
![3-(2-furyl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B3822824.png)

![tricyclo[7.1.0.0~4,6~]decane-5,10-dicarboxylic acid](/img/structure/B3822835.png)
![1-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B3822845.png)

![4-[(3-amino-4-nitrophenyl)amino]butanoic acid](/img/structure/B3822858.png)
![1-methyl-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3822874.png)
![(2-aminoethyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B3822877.png)
![{2-[5-(diphenylmethyl)-1H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride](/img/structure/B3822896.png)

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]benzamide](/img/structure/B3822902.png)
![2-[2-(1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3822904.png)
![1-[1-(2,4-dimethylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3822909.png)